
3-Cyclopentene-1,2-dione, 3-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentene-1,2-dione, 3-ethyl- is an organic compound characterized by a five-membered ring structure with two carbonyl groups at positions 1 and 2, and an ethyl group at position 3. This compound is part of the cyclopentene family, which is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1,2-dione, 3-ethyl- can be achieved through various methods. One common approach involves the Michael addition of thiol-containing tags or linkers to 4-cyclopentene-1,3-dione . This method is highly efficient and straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for 3-Cyclopentene-1,2-dione, 3-ethyl- are not well-documented, the general principles of cycloaddition reactions and Michael additions can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentene-1,2-dione, 3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other functional groups.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-Cyclopentene-1,2-dione, 3-ethyl- has several applications in scientific research:
Biology: The compound can be used to study enzyme-catalyzed reactions and protein interactions.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopentene-1,2-dione, 3-ethyl- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbonyl groups, which can participate in nucleophilic addition and substitution reactions . These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A saturated cyclic hydrocarbon with no double bonds or carbonyl groups.
Cyclopentene: A cyclic hydrocarbon with one double bond but no carbonyl groups.
1,3-Cyclopentanedione: A similar compound with two carbonyl groups at positions 1 and 3.
Uniqueness
3-Cyclopentene-1,2-dione, 3-ethyl- is unique due to its specific substitution pattern and the presence of both carbonyl groups and an ethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
143101-83-1 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-ethylcyclopent-3-ene-1,2-dione |
InChI |
InChI=1S/C7H8O2/c1-2-5-3-4-6(8)7(5)9/h3H,2,4H2,1H3 |
InChI Key |
VCTJARROZLMWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


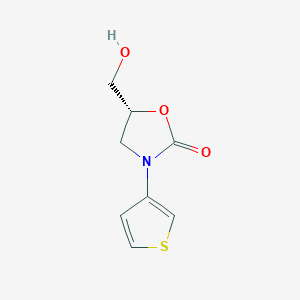
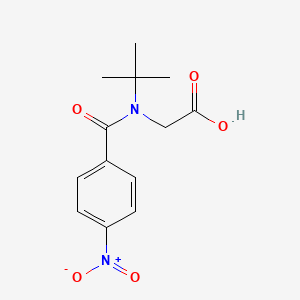
![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)
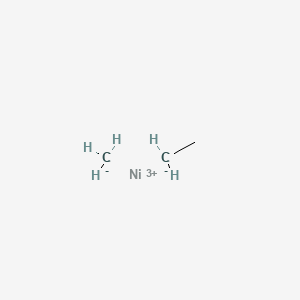
![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
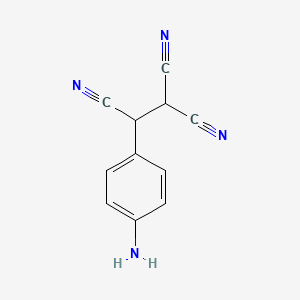
![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)

![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)

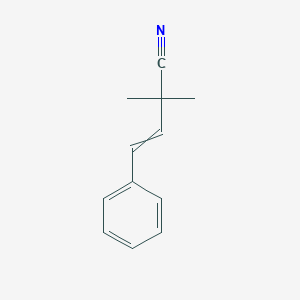
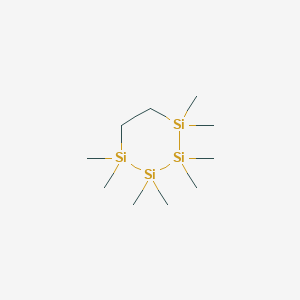
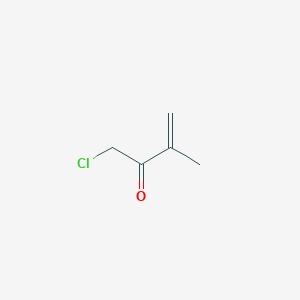
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)
